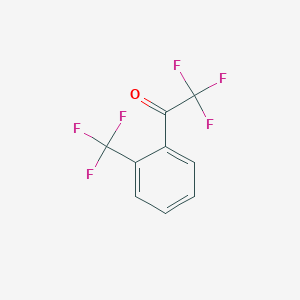

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone” is an organic compound with the molecular formula CF3C6H4COCF3 . It is used as a starting material for the synthesis of various other compounds .

Synthesis Analysis

The compound can be prepared by Grignard synthesis using m-trifluoromethylbromo-benzene and trifluoroacetic acid . It can also undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .

Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone” consists of a benzene ring attached to a carbonyl group (C=O) and a trifluoromethyl group (CF3) at the 2 and 2’ positions respectively .

Chemical Reactions Analysis

This compound is used as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It can also undergo condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .

Physical And Chemical Properties Analysis

The compound has a refractive index of 1.415 (lit.) and a density of 1.418 g/mL at 25 °C (lit.) . It has a boiling point of 65-67 °C/24 mmHg (lit.) .

科学的研究の応用

Synthesis of Fluorinated Polymers

2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers. These polymers have high average molecular weight, high thermal stability, and good film-forming properties .

Organocatalyst for Oxidation

This compound is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes .

Starting Material for Diazirine Synthesis

2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine .

Asymmetric Reduction

It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol .

Condensation Reactions

This compound undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .

Trifluoromethylation by Photoredox Catalysis

2,2,2-Trifluoroacetophenone is used in trifluoromethylation by visible-light-driven photoredox catalysis .

Safety and Hazards

The compound is classified as a flammable liquid (Flam. Liq. 3), skin irritant (Skin Irrit. 2), eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

作用機序

Mode of Action

It has been used in the synthesis of new fluorinated polymers, suggesting that it may interact with other molecules to form complex structures .

Biochemical Pathways

Its role in the synthesis of fluorinated polymers suggests that it may be involved in polymerization reactions .

Pharmacokinetics

Its physical properties, such as its liquid form and density of 1.418 g/mL at 25 °C, may influence its bioavailability .

Result of Action

Its use in the synthesis of fluorinated polymers suggests that it may contribute to the formation of these high molecular weight, thermally stable compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-2’-(trifluoromethyl)acetophenone . For instance, its boiling point is 65-67 °C at 24 mmHg, indicating that it may evaporate under certain conditions . Additionally, it should be stored in a cool, dry place to maintain its stability .

特性

IUPAC Name |

2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F6O/c10-8(11,12)6-4-2-1-3-5(6)7(16)9(13,14)15/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQVFSPSGIQSCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-2'-(trifluoromethyl)acetophenone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2616994.png)

![2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2616996.png)

![Pyrimidin-2-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2617000.png)

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)

![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B2617006.png)

![N-[(2-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2617008.png)

![1-[4-[4-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2617013.png)